molecular formula C20H14ClFO4 B11293580 2-(2-chloro-6-fluorophenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

2-(2-chloro-6-fluorophenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

Cat. No.: B11293580
M. Wt: 372.8 g/mol
InChI Key: VHGNNCWKRSKVRL-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is a synthetic organic compound belonging to the pyrano[2,3-f]chromene family. This compound is characterized by its complex structure, which includes a pyranochromene core substituted with chloro and fluoro groups on the phenyl ring, and methyl groups on the pyranochromene ring. It has garnered interest in the scientific community due to its potential biological activities, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione typically involves a multi-step process starting from readily available starting materials. One common approach is the condensation of phloroglucinol with appropriate aldehydes under acidic or basic conditions to form the chromene core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening techniques to identify the most efficient catalysts and solvents .

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyranochromenes, quinones, and reduced derivatives, each with potential biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione involves its interaction with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells. The compound may also interact with microbial enzymes, disrupting their normal function and leading to antimicrobial effects .

Properties

Molecular Formula

C20H14ClFO4

Molecular Weight

372.8 g/mol

IUPAC Name

2-(2-chloro-6-fluorophenyl)-5,10-dimethyl-2,3-dihydropyrano[2,3-h]chromene-4,8-dione

InChI

InChI=1S/C20H14ClFO4/c1-9-6-14-18(10(2)7-16(24)25-14)20-17(9)13(23)8-15(26-20)19-11(21)4-3-5-12(19)22/h3-7,15H,8H2,1-2H3

InChI Key

VHGNNCWKRSKVRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C3=C1C(=O)CC(O3)C4=C(C=CC=C4Cl)F

Origin of Product

United States

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